

(S)-3-Phenylmorpholine: A Chiral Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-phenylmorpholine

Cat. No.: B1370389

[Get Quote](#)

An In-depth Technical Guide

Abstract

(S)-3-Phenylmorpholine, a chiral derivative of the well-known phenylmorpholine class of compounds, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, chiral structure provides a unique scaffold for the synthesis of complex molecules with specific stereochemistry, a critical factor for target binding and pharmacological activity. This guide provides a comprehensive overview of **(S)-3-phenylmorpholine**, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications in the development of central nervous system (CNS) active agents. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chiral intermediate.

Introduction: The Significance of the Phenylmorpholine Scaffold

The phenylmorpholine core is a key pharmacophore found in a variety of biologically active compounds. The parent compound of this class, phenmetrazine, was formerly marketed as an appetite suppressant and acts as a norepinephrine-dopamine releasing agent.^{[1][2]} This activity has spurred extensive research into substituted phenylmorpholines for a range of CNS disorders, including ADHD, depression, and substance addiction.^{[3][4][5]}

The introduction of a chiral center, as in **(S)-3-phenylmorpholine**, allows for the development of enantiomerically pure drugs. This is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. **(S)-3-phenylmorpholine**, with its defined stereochemistry at the C3 position, offers a reliable starting point for the synthesis of such stereochemically pure drug candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **(S)-3-phenylmorpholine** is essential for its effective use in synthesis and for quality control.

Core Compound Identifiers

Identifier	Value
IUPAC Name	(3S)-3-phenylmorpholine
CAS Number	914299-79-9 [6] [7] [8]
Molecular Formula	C ₁₀ H ₁₃ NO [8] [9] [10]
Molecular Weight	163.22 g/mol [9] [10]
SMILES	C1=CC=C(C=C1)[C@H]2COCCN2 [9]

Physicochemical Properties

Property	Value	Source
Appearance	White to light yellow crystalline powder	[11]
Boiling Point	272°C at 760 mmHg	[8]
Flash Point	104.9°C	[8] [12]
Density	1.034 g/cm ³	[8]
Topological Polar Surface Area (TPSA)	21.26 Å ²	[9]
logP (computed)	1.3475	[9]

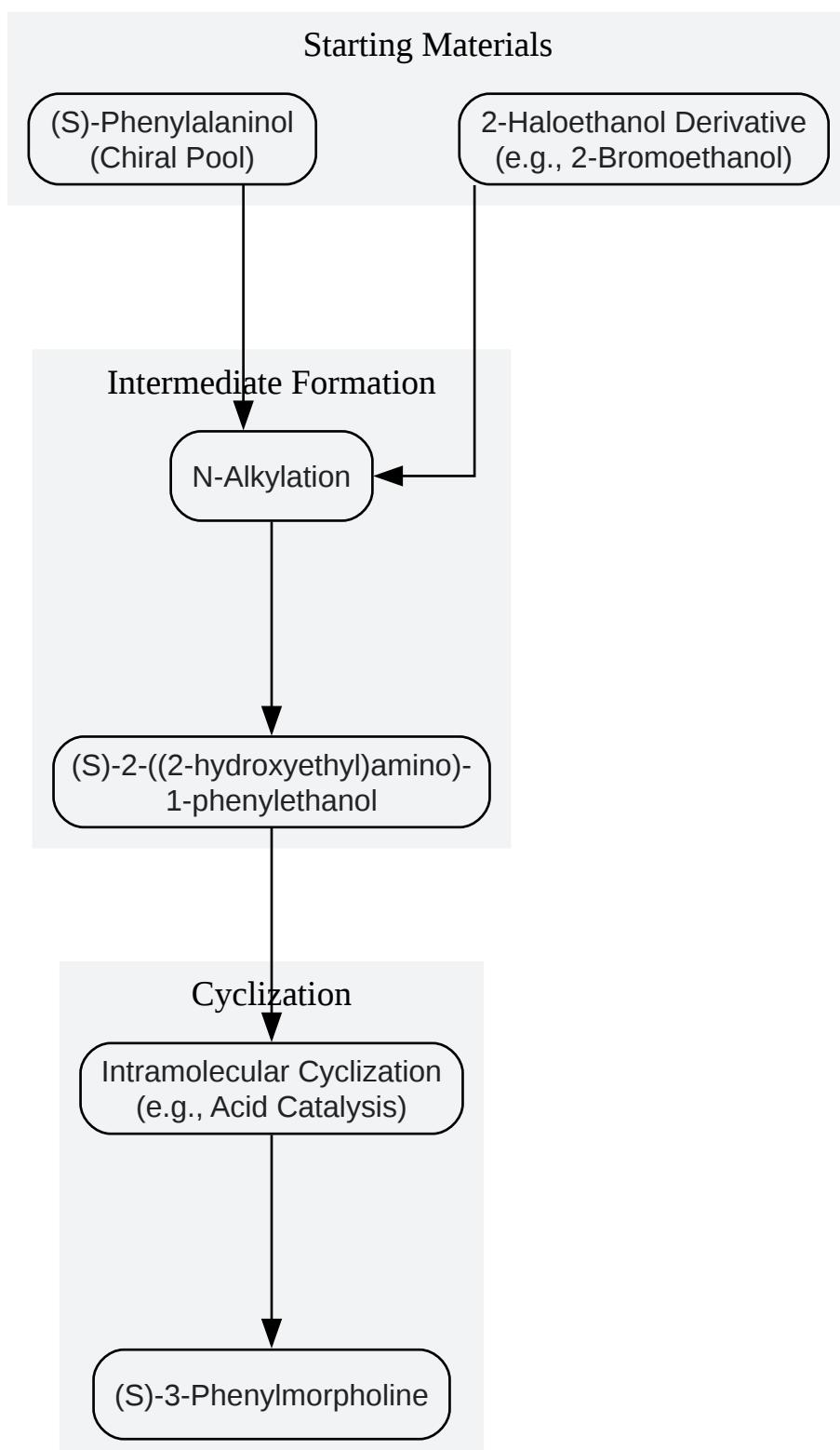
Note: Some physical properties are reported for the racemic mixture or are computationally derived.

Spectroscopic Data

The structural confirmation of **(S)-3-phenylmorpholine** relies on standard spectroscopic techniques. The morpholine ring exhibits a characteristic chair conformation at room temperature, leading to distinct signals for the axial and equatorial protons in ¹H NMR spectroscopy.[13]

Technique	Key Features
¹ H NMR	Protons adjacent to the oxygen (C2-H, C6-H) are deshielded and appear downfield compared to protons adjacent to the nitrogen (C3-H, C5-H). The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The methine proton at the chiral center (C3-H) will show coupling to the adjacent methylene protons.
¹³ C NMR	The carbons adjacent to the oxygen (C-2, C-6) are deshielded and resonate around δ 67-70 ppm. The carbons adjacent to the nitrogen (C-3, C-5) are found more upfield, typically in the δ 45-55 ppm region.[13] The phenyl carbons will appear in the aromatic region (δ 125-145 ppm).
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) would be expected at m/z = 163.22. Fragmentation patterns would likely involve cleavage of the morpholine ring.

Note: Specific peak assignments and coupling constants should be determined empirically for each synthesized batch.


Synthesis of (S)-3-Phenylmorpholine

The enantioselective synthesis of 3-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to obtain enantiomerically pure compounds like **(S)-3-phenylmorpholine**. These methods generally involve either the use of a chiral starting material (chiral pool synthesis), the separation of a racemic mixture (resolution), or asymmetric catalysis.

General Synthesis Strategy

A common approach to the synthesis of the phenylmorpholine scaffold involves the cyclization of an N-substituted-2-amino-1-phenylethanol derivative. For an enantioselective synthesis of **(S)-3-phenylmorpholine**, a chiral amino alcohol precursor is required.

Diagram: General Synthetic Approach

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **(S)-3-phenylmorpholine**.

Exemplary Experimental Protocol: Synthesis via Reductive Amination and Cyclization

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Step 1: Reductive Amination of Phenylglyoxal with Ethanolamine

- To a solution of phenylglyoxal (1.0 eq) in methanol (0.5 M), add ethanolamine (1.1 eq).
- Stir the mixture at room temperature for 1 hour.
- Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol intermediate.

Step 2: Intramolecular Cyclization

- Dissolve the crude amino alcohol from Step 1 in dichloromethane (0.2 M).
- Add concentrated sulfuric acid (2.0 eq) dropwise at 0°C.
- Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.
- Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

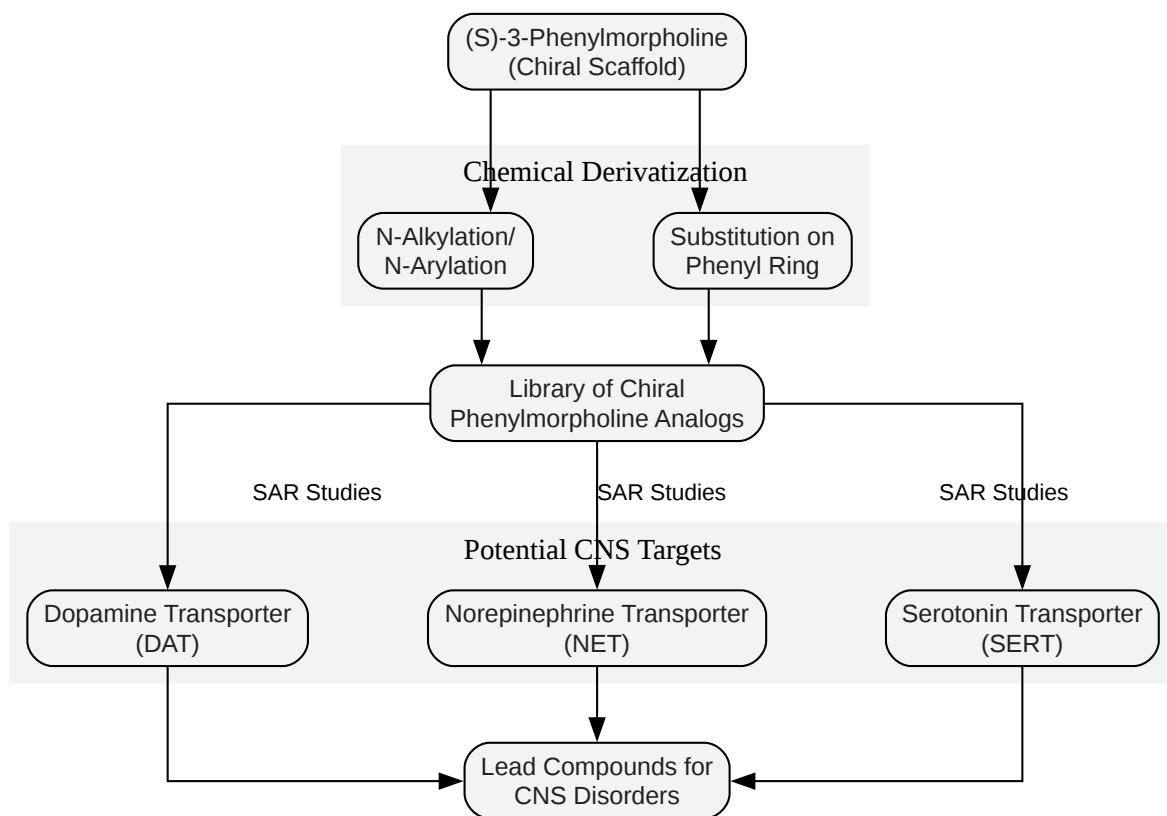
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford racemic 3-phenylmorpholine.

Step 3: Chiral Resolution

- Dissolve the racemic 3-phenylmorpholine (1.0 eq) in a suitable solvent such as ethanol.
- Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 eq), in the same solvent.
- Allow the diastereomeric salts to crystallize.
- Collect the crystals by filtration.
- Liberate the free base from the salt by treatment with a mild base (e.g., sodium bicarbonate solution) and extract with an organic solvent.
- The enantiomeric purity of the resulting **(S)-3-phenylmorpholine** should be determined by chiral HPLC.

Applications in Drug Discovery

The primary application of **(S)-3-phenylmorpholine** is as a chiral building block for the synthesis of pharmaceutical agents.^{[8][14]} Its rigid conformation and the presence of a secondary amine provide a versatile scaffold for further chemical modification.


Monoamine Reuptake Inhibitors

A significant area of interest is the development of phenylmorpholine analogues as monoamine reuptake inhibitors for the treatment of depression and other CNS disorders.^[5] The stereochemistry at the C3 position is often crucial for selective interaction with dopamine, norepinephrine, and serotonin transporters.

Development of Novel Stimulants and Anorectics

Drawing from the pharmacological profile of phenmetrazine, research continues into novel phenylmorpholine derivatives with improved safety and efficacy profiles as stimulants and appetite suppressants. The use of enantiomerically pure starting materials like **(S)-3-phenylmorpholine** is a key strategy in this endeavor to minimize off-target effects and improve the therapeutic index.

Diagram: Role in CNS Drug Development

[Click to download full resolution via product page](#)

Caption: The utility of **(S)-3-phenylmorpholine** in generating novel CNS drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(S)-3-phenylmorpholine**.

Hazard Identification

Based on available safety data sheets, **(S)-3-phenylmorpholine** is classified with the following hazards:

- H315: Causes skin irritation.[[15](#)]
- H319: Causes serious eye irritation.[[15](#)]
- H335: May cause respiratory irritation.[[15](#)]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[[15](#)]
- Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[[15](#)]
- First Aid Measures:
 - Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[[15](#)]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [[15](#)]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[[15](#)]
- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. [[15](#)]

Conclusion

(S)-3-Phenylmorpholine is a stereochemically defined building block of significant interest to the pharmaceutical and drug discovery industries. Its rigid phenylmorpholine scaffold, combined with its specific enantiomeric configuration, makes it an ideal starting material for the synthesis of novel CNS-active compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted phenylmorpholine [medbox.iiab.me]
- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. keyorganics.net [keyorganics.net]
- 8. Cas 914299-79-9,(S)-3-phenylmorpholine | lookchem [lookchem.com]
- 9. chemscene.com [chemscene.com]
- 10. (S)-3-phenylmorpholine | C10H13NO | CID 22860773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [m.chemsoc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. aksci.com [aksci.com]
- To cite this document: BenchChem. [(S)-3-Phenylmorpholine: A Chiral Scaffold for CNS Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370389#cas-number-and-molecular-formula-for-s-3-phenylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com